3-Iodo-5-methyl-1H-indole 3-Iodo-5-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15926520
InChI: InChI=1S/C9H8IN/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3
SMILES:
Molecular Formula: C9H8IN
Molecular Weight: 257.07 g/mol

3-Iodo-5-methyl-1H-indole

CAS No.:

Cat. No.: VC15926520

Molecular Formula: C9H8IN

Molecular Weight: 257.07 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-5-methyl-1H-indole -

Specification

Molecular Formula C9H8IN
Molecular Weight 257.07 g/mol
IUPAC Name 3-iodo-5-methyl-1H-indole
Standard InChI InChI=1S/C9H8IN/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3
Standard InChI Key BFTFZFHFCUGEBT-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)NC=C2I

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-Iodo-5-methyl-1H-indole features a bicyclic indole scaffold substituted with iodine at the C3 position and a methyl group at C5 (Figure 1). The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing iodine atom enhances electrophilic reactivity at C3. The methyl group at C5 contributes steric bulk without significantly altering electronic properties.

Table 1: Key physicochemical properties of 3-Iodo-5-methyl-1H-indole

PropertyValueSource
Molecular FormulaC9_9H8_8IN
Molecular Weight257.07 g/mol
Exact Mass256.97000
Polar Surface Area (PSA)15.79 Ų
LogP3.08

Thermodynamic properties such as melting and boiling points remain unreported in the literature, likely due to the compound’s sensitivity to decomposition under standard conditions .

Synthesis and Characterization

Regioselective Iodination

The most efficient synthesis involves treating 5-methyl-1H-indole with [bis(acetoxy)iodo]benzene (BAIB) and sodium iodide in a water-acetonitrile mixture (1:1 v/v) at 20°C . This method achieves 94% yield with exclusive regioselectivity for the C3 position, attributed to the directing effect of the indole nitrogen. The reaction mechanism proceeds via electrophilic aromatic substitution, where BAIB generates iodonium ions (I+^+) in situ .

Table 2: Optimal reaction conditions for synthesis

ParameterValue
SolventWater:Acetonitrile (1:1)
Temperature20°C
Reaction Time12–24 hours
Yield94%

Protective Group Strategies

The N1 position of the indole ring is often protected to prevent undesired side reactions. For example, N-BOC protection (tert-butoxycarbonyl) yields 3-Iodo-5-methyl-1H-indole, N-BOC protected (CAS 914349-25-0), with a molecular weight of 357.1868 g/mol . This derivative enhances stability during Suzuki-Miyaura or Sonogashira cross-coupling reactions .

Chemical Reactivity and Applications

Cross-Coupling Reactions

The iodine atom at C3 enables participation in palladium-catalyzed couplings. In a seminal study, 3-iodo-1-methyl-1H-indole underwent Sonogashira cross-coupling with terminal alkynes to form 3-alkynylindoles, precursors to push–pull chromophores . While this study focused on the 1-methyl analog, the reactivity profile is expected to extend to 3-Iodo-5-methyl-1H-indole due to structural similarity.

Pharmaceutical intermediates

Derivatives such as ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate (CAS 1126422-50-1) demonstrate the compound’s utility in drug discovery . The carboxylate group at C2 allows further functionalization via hydrolysis or amidation, enabling the synthesis of protease inhibitors or kinase modulators.

Future Directions and Challenges

Unexplored Reactivity

The compound’s potential in photoredox catalysis or C–H activation remains underexplored. Computational studies predicting sites for electrophilic/nucleophilic attack could guide new synthetic routes.

Thermodynamic Data Gaps

Experimental determination of melting/boiling points and solubility profiles is critical for industrial process optimization.

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